3,3-Difluoroazetidine-1-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7F2N3 |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3,3-difluoroazetidine-1-carboximidamide |
InChI |
InChI=1S/C4H7F2N3/c5-4(6)1-9(2-4)3(7)8/h1-2H2,(H3,7,8) |
InChI Key |
ZDVUKUUENRIMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=N)N)(F)F |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3,3 Difluoroazetidine 1 Carboximidamide Derivatives
Reactivity Profile of the Difluoroazetidine Ring System
The reactivity of the 3,3-difluoroazetidine (B2684565) ring is a complex interplay of ring strain, the nucleophilicity of the nitrogen atom, and the profound influence of the geminal fluorine atoms. These factors dictate the stability of the ring and the regio- and stereochemical outcomes of its reactions.
Influence of Ring Strain on Reactivity.nih.gov
The azetidine (B1206935) ring, a four-membered heterocycle, possesses a significant amount of ring strain, estimated to be around 27.7 kcal/mol. ossila.com This inherent strain is a driving force for many of the reactions that azetidines undergo, as the release of this strain in the transition state can accelerate reaction rates. ossila.com The strained bond angles and torsional strain make the ring susceptible to cleavage under various conditions, a characteristic that is exploited in synthetic chemistry to access a range of functionalized acyclic amines. nih.gov
The reactivity of azetidines is notable when compared to their less-strained six-membered piperidine (B6355638) counterparts and more-strained three-membered aziridine (B145994) analogs. While significantly more reactive than piperidines, azetidines are generally more stable and easier to handle than the highly reactive aziridines. nih.gov This balance of stability and reactivity makes the azetidine scaffold a valuable building block in medicinal chemistry and materials science.
Nucleophilic Reactivity of the Azetidine Nitrogen.nih.gov
The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. The accessibility of this lone pair is enhanced by the ring strain of the azetidine system, which leads to a greater p-character of the nitrogen's exocyclic orbitals. ossila.com Consequently, the nitrogen atom of an azetidine can readily participate in nucleophilic attacks, and its reactivity is generally higher than that of acyclic secondary amines. ossila.com
The nucleophilicity of the azetidine nitrogen is, however, modulated by the substituents on both the nitrogen and the carbon atoms of the ring. In the case of 3,3-difluoroazetidine-1-carboximidamide, the carboximidamide group attached to the nitrogen will significantly influence its nucleophilic character. The electron-withdrawing nature of the carboximidamide moiety, through resonance and inductive effects, is expected to decrease the nucleophilicity of the ring nitrogen.
Impact of Geminal Fluorine Substituents on Ring Stability and Reactivity.nih.gov
The introduction of geminal fluorine atoms at the 3-position of the azetidine ring has a profound impact on its stability and reactivity. Fluorine is the most electronegative element, and its presence introduces strong inductive effects. The two fluorine atoms in the 3,3-difluoroazetidine moiety withdraw electron density from the ring, which can influence the bond lengths and strengths within the heterocycle. This inductive withdrawal can affect the pKa of the azetidine nitrogen, making it less basic compared to its non-fluorinated counterpart.
Furthermore, the presence of the CF2 group can alter the conformational preferences of the ring and impact its metabolic stability. The gem-difluoro group is often used as a bioisostere for a carbonyl group or a methylene (B1212753) group, and its incorporation can lead to favorable changes in the pharmacokinetic properties of a molecule. frontiersin.org The increased lipophilicity imparted by the fluorine atoms can also enhance the membrane permeability of the parent molecule. ossila.com
Regioselectivity and Stereoselectivity in Ring-Opening Reactions.nih.govresearchgate.net
Ring-opening reactions are a hallmark of strained heterocyclic systems like azetidines. The regioselectivity of these reactions in unsymmetrically substituted azetidines is dictated by a combination of electronic and steric factors. researchgate.net In the case of 3,3-difluoroazetidine derivatives, the strong electron-withdrawing nature of the geminal fluorine atoms is expected to play a crucial role in directing the approach of a nucleophile.
While specific studies on the ring-opening of this compound are not extensively reported, analogies can be drawn from related fluorinated heterocycles. For instance, in β-fluoroaziridines, ring-opening with various nucleophiles proceeds with high regioselectivity. nih.gov The fluoride (B91410) ion can act as a leaving group, or the nucleophile can attack the carbon atom further from the fluorine substituent, depending on the reaction conditions and the nature of the nucleophile. nih.gov It is plausible that in 3,3-difluoroazetidines, a nucleophile would preferentially attack the C2 or C4 position, leading to the cleavage of a C-N bond, with the regiochemical outcome influenced by the electronic activation provided by the geminal difluoro group and the nature of the substituent on the nitrogen.
Stereoselectivity is another important aspect of these reactions. If the azetidine ring contains chiral centers, the ring-opening can proceed with either retention or inversion of configuration, depending on the mechanism of the reaction (e.g., SN1 vs. SN2). The stereochemical outcome is often predictable based on the reaction conditions and the nature of the reactants. nih.gov
Chemical Behavior of the Carboximidamide Functional Group
The carboximidamide functional group, also known as a guanidine (B92328) derivative when fully substituted, is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogens. This arrangement leads to interesting electronic properties, including tautomerism and resonance effects.
Tautomerism and Resonance Effects in Amidine Systems.
The carboximidamide moiety in this compound can exist in different tautomeric forms due to the migration of a proton. researchgate.net In an N-acylguanidine system, which is analogous to the carboximidamide group , the double bond of the guanidine moiety can be located between the central carbon and any of the three nitrogen atoms, giving rise to distinct tautomers. researchgate.net Each of these tautomers can also exist as E/Z isomers, leading to multiple possible isomeric forms. researchgate.net
The relative stability of these tautomers is influenced by intramolecular interactions, such as hydrogen bonding. For example, in N,N'-bis-aryl-N''-acylguanidines, a stabilizing intramolecular hydrogen bond can exist between the acyl oxygen and a proton on one of the guanidine nitrogens, favoring a specific tautomeric form. researchgate.net
Electrophilic and Nucleophilic Reactions at the Amidine Nitrogens and Carbon
The carboximidamide (amidine) functional group in this compound features three key reactive sites: the two nitrogen atoms, which are nucleophilic, and the central carbon atom, which is electrophilic. The reactivity of these sites is modulated by the strong electron-withdrawing effect of the adjacent 3,3-difluoroazetidine ring.
Electrophilic Reactions: The lone pairs of electrons on the amidine nitrogens allow them to act as nucleophiles, reacting with a variety of electrophiles. Common reactions include alkylation, acylation, and sulfonylation. The imino nitrogen (=NH) is generally more nucleophilic and sterically accessible than the amino nitrogen (-NH2). However, the reaction outcome can often be a mixture of N-substituted products, and the distribution is influenced by the reaction conditions and the nature of the electrophile. For instance, acylation with acid chlorides or anhydrides can lead to the formation of N-acyl amidines.
Nucleophilic Reactions: The amidine carbon is electrophilic due to the polarization of the C=N double bond and the pull of the adjacent amino group. It is therefore susceptible to attack by nucleophiles. This can lead to addition-elimination pathways, effectively resulting in a substitution reaction. For example, reaction with strong nucleophiles can lead to the displacement of the amino group, although this is generally less common than reactions at the nitrogen atoms. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing 3,3-difluoroazetidine ring.
Below is a table summarizing plausible reactions at the carboximidamide moiety.
| Reaction Type | Reagent/Electrophile | Nucleophile | Product Type |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Amidine Nitrogens | N-Alkyl Amidine Derivative |
| Acylation | Acid Chloride (e.g., CH₃COCl) | Amidine Nitrogens | N-Acyl Amidine Derivative |
| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Amidine Nitrogens | N-Sulfonyl Amidine Derivative |
| Addition | Strong Nucleophile (e.g., R-Li) | Amidine Carbon | Tetrahedral Intermediate |
Derivatization and Functional Group Interconversions of the Carboximidamide
The carboximidamide group is a versatile functional handle that can be converted into various other functionalities, allowing for extensive derivatization of the 3,3-difluoroazetidine scaffold. These transformations are crucial for modifying the molecule's properties in fields like medicinal chemistry and materials science.
One of the most common interconversions is the hydrolysis of the carboximidamide group. Under acidic or basic conditions, the amidine can be hydrolyzed to the corresponding urea (B33335) derivative (3,3-difluoroazetidine-1-carboxamide). This proceeds via nucleophilic attack of water or hydroxide (B78521) on the amidine carbon, followed by elimination of ammonia (B1221849).
Another important transformation is the reaction with 1,2- or 1,3-dicarbonyl compounds. This type of condensation reaction is a powerful method for constructing heterocyclic rings. For example, reaction with a β-diketone can lead to the formation of a substituted pyrimidine (B1678525) ring, where the N-C-N fragment of the amidine is incorporated into the new heterocyclic system.
Furthermore, the carboximidamide group can be involved in reduction reactions. Depending on the reducing agent and conditions, it could potentially be reduced, although this is a less common transformation for amidines compared to other carbonyl-like functional groups.
The following table details potential derivatization pathways for the carboximidamide group.
| Transformation | Reagents | Resulting Functional Group |
| Hydrolysis | H₂O, H⁺ or OH⁻ | Urea |
| Condensation | β-Diketone (e.g., Acetylacetone) | Pyrimidine Ring |
| Condensation | α,β-Unsaturated Ketone | Dihydropyrimidine Ring |
| Cyclization | Phosgene or equivalent | Triazinedione derivative |
Interplay Between the Difluoroazetidine Ring and Carboximidamide Group in Chemical Transformations
The chemical reactivity of this compound is not merely the sum of its constituent parts; a significant interplay exists between the azetidine ring and the carboximidamide group. This interaction is primarily electronic in nature.
The two fluorine atoms on the azetidine ring exert a powerful electron-withdrawing inductive effect . This effect is transmitted through the sigma bonds to the carboximidamide group. The primary consequences of this electronic perturbation are:
Decreased Nucleophilicity of Amidine Nitrogens: The electron density on the nitrogen atoms is reduced, making them less basic and less nucleophilic compared to amidines attached to simple alkyl or aryl groups. Consequently, reactions with electrophiles (as described in 3.2.2) may require harsher conditions or stronger electrophiles to proceed efficiently.
Increased Electrophilicity of the Amidine Carbon: The withdrawal of electron density from the N-C-N system enhances the partial positive charge on the central carbon atom. This makes the amidine carbon more susceptible to attack by nucleophiles. Therefore, reactions such as hydrolysis or condensation may be facilitated by the presence of the difluoroazetidine ring.
Stabilization of the Azetidine Ring: The azetidine ring itself is relatively stable. The carboximidamide group, being a moderately electron-withdrawing group, does not significantly destabilize the strained four-membered ring. Chemical transformations are therefore expected to occur selectively at the more reactive carboximidamide moiety without compromising the integrity of the difluoroazetidine core under typical conditions.
Computational and Theoretical Investigations of 3,3 Difluoroazetidine 1 Carboximidamide
Quantum Chemical Studies on Azetidine (B1206935) Ring Formation and Stability
There are no specific quantum chemical studies detailing the formation and stability of the 3,3-difluoroazetidine (B2684565) ring within the 3,3-Difluoroazetidine-1-carboximidamide molecule. General studies on azetidine synthesis highlight that the formation of such four-membered rings can be challenging compared to five or six-membered rings. mit.edu Computational models have been successfully used to predict reactants and conditions for synthesizing other azetidine derivatives, but these have not been applied to the target molecule in published research. mit.eduthescience.dev
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
A frontier orbital analysis, specifically the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is a cornerstone for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of a molecule. emerginginvestigators.org For this compound, no specific HOMO-LUMO energy values or orbital distribution maps have been published. General knowledge suggests that the presence of fluorine atoms can lower both HOMO and LUMO energy levels. nih.gov One commercial supplier notes the potential for tuning the HOMO-LUMO gap in related molecules for applications in materials science, but provides no calculated data for this specific compound. ossila.com
Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Sites
An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites prone to nucleophilic and electrophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor. Without specific computational studies on this compound, no such map is available. It can be hypothesized that the nitrogen atoms of the carboximidamide group would exhibit negative electrostatic potential, while the hydrogen atoms would be in regions of positive potential.
Conformational Analysis and Energetics
The conformational landscape of a molecule is crucial for understanding its interactions and properties. For this compound, a detailed conformational analysis, including the identification of low-energy conformers and the rotational barriers between them, has not been reported. The puckering of the azetidine ring and the orientation of the carboximidamide group would be key parameters in such a study. The presence of fluorine can significantly influence the conformational preferences in heterocyclic rings. nih.gov
Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis for Bonding and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule, including charge transfer interactions between orbitals. wikipedia.org Hirshfeld surface analysis is used to visualize and quantify intermolecular interactions in the crystalline state. Neither NBO nor Hirshfeld surface analysis has been published for this compound. Such analyses would be instrumental in understanding the nature of the C-F bonds, the electronic delocalization within the carboximidamide group, and the potential for hydrogen bonding and other intermolecular forces.
Predictive Modeling of Synthetic Routes and Reaction Pathways
While computational models are increasingly used to predict synthetic routes for complex molecules, including azetidines, there is no published research applying these predictive tools to the synthesis of this compound. thescience.devbioquicknews.com Developing a predictive model would involve evaluating potential starting materials and reaction conditions to identify the most efficient and viable synthetic pathways.
Role As a Building Block and Scaffold in Advanced Chemical Systems
Utilization of 3,3-Difluoroazetidine (B2684565) as a Fluorinated Building Block in Organic Synthesis
The 3,3-difluoroazetidine scaffold is a versatile precursor in organic synthesis, primarily utilized through its hydrochloride salt, 3,3-Difluoroazetidine hydrochloride. ossila.com The presence of two fluorine atoms at the 3-position significantly influences the molecule's electronic properties and reactivity. ossila.com This fluorinated four-membered ring is a key building block for creating a variety of more complex molecules, including semiconductors, dyes, and solar cells. ossila.com
A common synthetic pathway to access 3,3-difluoroazetidines involves the reduction of 3,3-difluoroazetidin-2-ones. researchgate.netfluoromart.com These lactams can be synthesized via a Reformatsky-type reaction between aldimines and ethyl bromodifluoroacetate. researchgate.netfluoromart.com The strained nature of the azetidine (B1206935) ring (with a ring strain of approximately 27.7 Kcal/mol) makes the nitrogen's lone pair of electrons more accessible for nucleophilic reactions, leading to faster reaction rates compared to less strained secondary amines. ossila.com This enhanced reactivity, combined with the effects of fluorination, makes 3,3-difluoroazetidine a potent building block for introducing unique structural and electronic features into target molecules. ossila.comnih.gov Its derivatives have also been explored in medicinal chemistry, for instance, in the synthesis of fluorinated β-amino acids like 3-fluoroazetidine-3-carboxylic acid. fluoromart.comnih.gov
Integration into Diverse Heterocyclic Scaffolds
The 3,3-difluoroazetidine unit is readily integrated into a wide range of heterocyclic systems, a strategy often employed in medicinal chemistry and materials science. nih.gov Substituted azetidines are considered privileged scaffolds as they can improve the pharmacokinetic properties of drug candidates compared to their larger heterocyclic counterparts. nih.gov
Design and Synthesis of Polycyclic Energetic Materials Incorporating Difluoroazetidine Units
A significant application of 3,3-difluoroazetidine is in the field of energetic materials. rsc.orgcolab.ws The combination of the high ring strain of the azetidine ring and the presence of fluorine atoms contributes positively to the density and energetic performance, such as specific impulse and detonation velocity, of the final materials. rsc.orgkisti.re.kr
Researchers have successfully designed and synthesized new triazolyl polycyclic energetic materials by incorporating 3,3-difluoroazetidine (DFAZ) units. rsc.orgnih.gov This strategy has been shown to effectively increase the density and thermal stability of the resulting compounds, with many exhibiting high decomposition temperatures exceeding 200 °C. rsc.orgrsc.org The introduction of the difluoroazetidine group is a simpler method for improving molecular density compared to strategies relying on positional isomerism. rsc.org By forming energetic salts with oxygen-rich anions, the properties of these materials can be further tuned. rsc.orgresearchgate.net For example, 3,3′-difluoroazetidinium nitroformate salt demonstrates a high specific impulse while maintaining relative stability. rsc.org
Below is a table summarizing the properties of some energetic compounds synthesized using a difluoroazetidine building block.
| Compound Name | Decomposition Temperature (°C) | Key Feature | Reference |
| 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azo-1,2,4-triazole (1) | >200 | High thermal stability | rsc.orgnih.gov |
| 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole (2) | >200 | High thermal stability | rsc.orgnih.gov |
| 5,5′-dichloro-3-(N,N′-dimethyl)-3′-(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole (3) | >200 | High thermal stability | rsc.orgnih.gov |
| 3,3′-difluoroazetidinium nitroformate salt | Not specified | High specific impulse, relatively stable | rsc.org |
Application in the Construction of Functional Materials (e.g., for optoelectronics)
The unique electronic properties conferred by the 3,3-difluoroazetidine moiety make it a promising component for functional materials, particularly in the realm of optoelectronics. ossila.com The incorporation of this building block has been shown to influence the spectral and chemical properties of fluorophores. researchgate.net
3,3-Difluoroazetidine hydrochloride serves as a precursor for rhodamine dyes, where it is used to fine-tune their fluorescent wavelengths for applications in bioimaging. ossila.com Furthermore, its ability to help modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap suggests significant potential for its use in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com The gem-difluoro group can alter the electronic distribution within a molecule, which is a key factor in designing materials with specific optical and electronic properties for advanced devices. researchgate.netmdpi.com
Strategies for Tuning Molecular Properties via Fluorination and Azetidine Incorporation
The inclusion of a 3,3-difluoroazetidine unit in a molecule offers a dual strategy for tuning its properties, stemming from the combined effects of the strained azetidine ring and the gem-difluoro substitution. colab.ws
Fluorination Effects:
Lipophilicity: The two fluorine substituents make the molecule more lipophilic, which can improve solubility in nonpolar solvents and enhance membrane permeability. ossila.comnih.gov
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the stability of a molecule in biological systems. nih.gov
Basicity: Fluorine atoms are strongly electron-withdrawing, which can lower the basicity (pKa) of the nearby nitrogen atom in the azetidine ring. nih.gov This modulation is often desirable in drug design to reduce off-target effects. nih.gov
Azetidine Ring Effects:
Conformational Rigidity: The strained four-membered ring introduces conformational constraints, which can be advantageous for locking a molecule into a bioactive conformation. researchgate.net
Improved Solubility: The polar nature of the azetidine ring can lead to improved aqueous solubility. researchgate.netnih.gov
Reactivity: The ring strain enhances the nucleophilicity of the nitrogen atom, increasing its reaction rate in synthetic transformations. ossila.com
By strategically combining these features, chemists can fine-tune a wide array of molecular properties, from the reactivity and stability of energetic materials to the pharmacokinetic profiles of drug candidates and the electronic characteristics of functional materials. rsc.orgcolab.wsnih.gov
Advanced Methodologies in the Characterization of 3,3 Difluoroazetidine 1 Carboximidamide
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a detailed view of the molecular structure by probing the interactions of the molecule with electromagnetic radiation. For 3,3-Difluoroazetidine-1-carboximidamide, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is critical for unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the carboximidamide group. The methylene (B1212753) (CH₂) protons of the azetidine ring adjacent to the nitrogen atom are anticipated to appear as a triplet, due to coupling with the two fluorine atoms on the adjacent carbon. The protons of the NH and NH₂ groups of the carboximidamide moiety would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C3) would exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling. The other two carbon atoms of the azetidine ring would also show distinct signals, with their chemical shifts influenced by the neighboring nitrogen and fluorinated carbon. The carbon of the carboximidamide group would appear in the region typical for sp²-hybridized carbons bonded to nitrogen.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. For this compound, a single signal would be expected, as the two fluorine atoms are chemically equivalent. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Affected by |
| ¹H (CH₂) | 3.5 - 4.5 | Triplet | Electronegativity of N and CF₂ |
| ¹H (NH/NH₂) | 5.0 - 8.0 | Broad Singlet | Solvent, temperature, proton exchange |
| ¹³C (CF₂) | 110 - 130 | Triplet | ¹JCF coupling |
| ¹³C (CH₂) | 50 - 70 | Singlet | Electronegativity of N and CF₂ |
| ¹³C (C=N) | 150 - 165 | Singlet | Hybridization and neighboring N atoms |
| ¹⁹F | -90 to -110 | Triplet | ³JHF coupling |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern would likely involve the cleavage of the azetidine ring and the loss of small neutral molecules from the carboximidamide group. Common fragmentation pathways could include the loss of HF, NH₃, or cyanamide (B42294) (CH₂N₂).
| Fragment Ion | Predicted m/z | Possible Origin |
| [M+H]⁺ | Calculated Molecular Weight + 1 | Protonated molecular ion |
| [M-F]⁺ | Molecular Weight - 19 | Loss of a fluorine radical |
| [M-HF]⁺ | Molecular Weight - 20 | Loss of hydrogen fluoride (B91410) |
| [M-NH₃]⁺ | Molecular Weight - 17 | Loss of ammonia (B1221849) from the carboximidamide group |
| Azetidine ring fragments | Various | Cleavage of the four-membered ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-N, C=N, and C-F bonds. The N-H stretching vibrations of the primary and secondary amine groups in the carboximidamide moiety would appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration would be expected to show a strong absorption band around 1650 cm⁻¹. The C-F stretching vibrations would give rise to strong, characteristic bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amine/Imine) | 3100 - 3500 | Medium to Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Imine) | 1640 - 1690 | Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
| C-F Stretch | 1000 - 1300 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it is possible to generate a detailed electron density map from which the atomic positions can be determined.
This technique would provide definitive information on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the conformation of the azetidine ring and the geometry of the carboximidamide group. Analysis of the crystal packing would also shed light on intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state structure and physical properties of the compound.
Advanced Chromatographic and Purification Techniques
Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. Given the polar nature of this compound, due to the presence of fluorine atoms and the carboximidamide group, specific chromatographic methods are required for its effective purification and analysis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and purity analysis of such polar compounds. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable starting point. The addition of modifiers such as trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may offer superior separation.
Gas Chromatography (GC) could also be employed, particularly for assessing the presence of any volatile impurities. The fluorinated nature of the compound makes it amenable to GC analysis, potentially with a polar stationary phase to ensure good peak shape and resolution. Derivatization might be necessary to improve the volatility and thermal stability of the compound for GC analysis.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application |
| HPLC (Reversed-Phase) | C18, C8 | Water/Acetonitrile or Methanol (with acid modifier) | Purification and Purity Analysis |
| HPLC (HILIC) | Amide, Silica | Acetonitrile/Water | Separation of highly polar compounds |
| GC | Polar (e.g., WAX) | Helium, Nitrogen | Analysis of volatile impurities |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for 3,3-Difluoroazetidine-1-carboximidamide
The foundation of exploring any new chemical entity lies in the development of efficient and sustainable synthetic methodologies. The primary precursor, 3,3-difluoroazetidine (B2684565), is commercially available, typically as its hydrochloride salt. chemicalbook.comossila.com Future research will therefore focus on the efficient and selective installation of the carboximidamide group onto the azetidine (B1206935) nitrogen.
Proposed Synthetic Strategies:
A primary avenue of investigation involves the direct guanidinylation of 3,3-difluoroazetidine. Traditional methods often require harsh conditions or the use of toxic reagents like mercury(II) chloride. organic-chemistry.org Modern, more sustainable approaches should be prioritized. Key areas for development include:
Catalytic Guanidinylation: The use of transition metal catalysts, such as those based on scandium(III) triflate, has shown promise for the guanylation of amines in aqueous media, representing a greener alternative to traditional organic solvents. organic-chemistry.org
Activated Guanidinylating Agents: The development of novel, bench-stable guanidinylating agents that react efficiently with the moderately nucleophilic 3,3-difluoroazetidine nitrogen is crucial. Reagents like N,N′-di-Boc-S-methylisothiourea, activated by non-toxic reagents like cyanuric chloride, could provide a metal-free and environmentally benign pathway. organic-chemistry.org
Flow Chemistry: Continuous flow processes could offer significant advantages, including improved safety, scalability, and reaction control, while minimizing solvent waste. advancedchemtech.com
The table below outlines potential guanidinylating agents and the rationale for their exploration in the synthesis of the target compound.
| Guanidinylating Agent | Activating Agent/Catalyst | Rationale for Sustainability | Potential Challenges |
| Cyanamide (B42294) | Scandium(III) triflate | Use of water as a solvent; catalytic system. organic-chemistry.org | Requires careful pH control; potential for side reactions. |
| N,N′-di-Boc-S-methylisothiourea | Cyanuric Chloride (TCT) | Avoids heavy metal waste (e.g., HgCl2). organic-chemistry.org | Requires stoichiometric activator; purification of protected intermediate. |
| Acylcyanamides | Chlorotrimethylsilane | Rapid, room temperature reactions. organic-chemistry.org | Generates silyl (B83357) byproducts. |
| 1H-Pyrazole-1-carboxamidine | None (direct reaction) | High atom economy; avoids protecting groups. | May require elevated temperatures; substrate scope needs investigation. |
Future efforts should focus on optimizing these reactions to maximize yield and minimize environmental impact, for instance, by exploring solvent-free conditions or utilizing biodegradable solvents like ethanol. advancedchemtech.comnih.gov
Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations
The unique combination of a strained, electron-deficient ring and a basic, nucleophilic side chain in this compound suggests a complex and largely unexplored reactivity profile.
The gem-difluoro substitution significantly lowers the basicity of the azetidine nitrogen compared to its non-fluorinated counterpart, influencing the reactivity of the entire molecule. The carboximidamide group, being strongly basic, can be selectively protonated. This protonation would create a cationic species, further withdrawing electron density from the azetidine ring and potentially activating it towards nucleophilic attack or ring-opening reactions.
Key Areas for Reactivity Exploration:
pH-Dependent Reactivity: Investigating the compound's stability and reactivity under a range of acidic and basic conditions is fundamental. Protonation of the external amidine could serve as a "switch" to modulate the chemical behavior of the internal azetidine ring.
Cyclization and Annulation Reactions: The N-H protons of the carboximidamide moiety offer handles for further functionalization. Reactions with bifunctional electrophiles could lead to the construction of novel fused heterocyclic systems, expanding the available chemical space.
Ring-Opening Reactions: While the azetidine ring is more stable than an aziridine (B145994) ring, its inherent strain (approx. 25.4 kcal/mol) can be exploited. ossila.com Under specific conditions (e.g., Lewis acid catalysis), the ring could be opened by nucleophiles, providing access to functionalized 1,3-diamino propane (B168953) derivatives.
Directed C-H Functionalization: The carboximidamide group could potentially act as a directing group for the selective functionalization of the azetidine C-H bonds, a powerful strategy for late-stage modification.
Advanced Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry provides an indispensable toolkit for accelerating the exploration of new chemical entities. For this compound, in silico methods can guide synthesis, predict properties, and design next-generation analogues before committing to extensive laboratory work.
Computational Approaches and Their Applications:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic structure, and reactivity. Calculating the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. emerginginvestigators.org Frontier Molecular Orbital (FMO) analysis can provide insights into its stability and reactivity in cycloaddition or other pericyclic reactions. emerginginvestigators.org
Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and energy barriers of proposed synthetic routes and reactivity pathways, helping to optimize reaction conditions and predict product outcomes. This is particularly valuable for complex reactions like photocatalyzed azetidine synthesis. thescience.dev
Physicochemical Property Prediction: The introduction of fluorine can have profound, and sometimes non-intuitive, effects on properties like lipophilicity (LogP) and basicity (pKa). researchgate.net Advanced machine learning models, trained on datasets of fluorinated compounds, can provide accurate predictions for novel derivatives, guiding the design of molecules with drug-like properties. researchgate.net
Structure-Based Drug Design: If the scaffold is identified as a potential pharmacophore, molecular docking and molecular dynamics (MD) simulations can be used to predict its binding mode and affinity to biological targets. This allows for the rational design of derivatives with enhanced potency and selectivity.
The following table summarizes key computational tools and their potential applications for this specific compound family.
| Computational Method | Predicted Property / Application | Relevance to Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic charge distribution, reaction energies. | Predict reactive sites and guide synthetic strategy. emerginginvestigators.org |
| Molecular Dynamics (MD) | Conformational analysis, binding stability with target proteins. | Design derivatives with improved target engagement. |
| QSAR / Machine Learning | Lipophilicity (LogP), acidity/basicity (pKa), ADMET properties. | Prioritize synthesis of compounds with favorable drug-like properties. researchgate.net |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energy gap, orbital shapes. | Predict reactivity in pericyclic reactions and photochemistry. emerginginvestigators.org |
Expanding the Scope of this compound as a Versatile Synthetic Intermediate in Diverse Chemical Fields
The true potential of this compound may lie in its application as a versatile building block for constructing more complex molecules. Both the difluoroazetidine and carboximidamide moieties are recognized as valuable pharmacophores and bioisosteres in medicinal chemistry.
Potential Applications as a Synthetic Intermediate:
Medicinal Chemistry: The 3,3-difluoroazetidine ring is a known bioisostere for gem-dimethyl, carbonyl, and other groups, often improving metabolic stability and binding affinity. nih.gov The carboximidamide group can serve as a bioisostere for ureas, thioureas, or carboxylic acids, enhancing properties like solubility and cell permeability. nih.govdrugdesign.org The combination of these two motifs in a single, rigid scaffold offers a novel starting point for the design of inhibitors for enzymes like proteases or kinases, or ligands for G-protein coupled receptors.
Materials Science: The ability of the carboximidamide group to form strong, directional hydrogen bonds, coupled with the polarity imparted by the C-F bonds, suggests that derivatives could be explored as building blocks for supramolecular assemblies or functional organic materials. The core structure could also be integrated into precursors for energetic materials. ossila.com
Agrochemicals: The principles of bioisosterism are also central to agrochemical design. This scaffold could be used to generate novel herbicides or pesticides with improved properties.
The dual functionality of the molecule—the ring and the exocyclic amidine—allows for orthogonal chemical modifications, enabling the creation of diverse chemical libraries for high-throughput screening.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3,3-difluoroazetidine-1-carboximidamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of azetidine derivatives typically involves ring-closing strategies or functionalization of preformed azetidine cores. For fluorinated analogs like this compound, fluorination steps (e.g., using DAST or Deoxo-Fluor) are critical . Optimization may involve temperature control (e.g., –78°C for fluorination to minimize side reactions) and solvent selection (e.g., anhydrous DCM or THF). Yield improvements often require iterative HPLC or GC monitoring to identify intermediates and byproducts .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : Use H/C NMR to confirm substituent positions and fluorine coupling patterns (e.g., F NMR for fluorination efficiency) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic distribution.
- HPLC-PDA : Assess purity (>95% is typical for research-grade compounds) with reverse-phase C18 columns and UV detection at 210–254 nm .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow general azetidine safety guidelines:
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential volatility/toxicity of fluorinated amines .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .
Advanced Research Questions
Q. How do electronic effects of the difluoro and carboximidamide groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms increase ring strain and electrophilicity, while the carboximidamide group may act as a directing group. Computational studies (DFT) can map charge distribution and predict sites for nucleophilic attack. For example, B3LYP/6-31G* level calculations can model transition states and activation energies . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended.
Q. What strategies can resolve contradictory data in spectroscopic characterization of this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic effects like ring puckering or fluorine quadrupolar interactions. Solutions include:
- Variable-Temperature NMR : Identify conformational equilibria by cooling samples to –40°C.
- X-ray Crystallography : Resolve ambiguities with single-crystal structures .
- 2D NMR (COSY, NOESY) : Assign overlapping signals by correlating proton-proton interactions.
Q. How can computational modeling (e.g., DFT, MD) predict the biological activity of this compound as a potential enzyme inhibitor?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases or proteases).
- Free Energy Perturbation (FEP) : Calculate binding affinity changes upon fluorine substitution.
- MD Simulations (NAMD/GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns trajectories .
- Validation : Compare predictions with in vitro enzyme assays (e.g., IC measurements via fluorescence polarization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
